molecular formula C16H17F2N5OS B6135653 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B6135653
M. Wt: 365.4 g/mol
InChI Key: VMEMIHFFPYTRFH-UHFFFAOYSA-N
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Description

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound featuring a pyridopyrimidine core This compound is notable for its diverse functional groups, including a difluoromethyl group, a pyrazolyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazolyl and sulfanyl groups can modulate its activity and selectivity . The compound may act by inhibiting or activating specific pathways, depending on its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-butan-2-yl-5-(difluoromethyl)-7-(1-methylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5OS/c1-4-8(2)23-14-12(15(24)21-16(23)25)10(13(17)18)5-11(20-14)9-6-19-22(3)7-9/h5-8,13H,4H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEMIHFFPYTRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CN(N=C3)C)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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